4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine
Description
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at position 6 and a 3,4-dichlorophenyl-piperazine moiety at position 4. Its molecular formula is C23H18Cl2N4S (exact mass: ~454.08 g/mol), and it is structurally related to antipsychotic and kinase inhibitor scaffolds due to the piperazine and aromatic substituents .
Properties
Molecular Formula |
C22H18Cl2N4S |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H18Cl2N4S/c23-18-7-6-16(12-19(18)24)27-8-10-28(11-9-27)21-17-13-20(15-4-2-1-3-5-15)29-22(17)26-14-25-21/h1-7,12-14H,8-11H2 |
InChI Key |
PKRBZJVUEGESJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.
Substitution Reactions:
Piperazine Derivatization: The final step involves the derivatization of the piperazine ring with the thieno[2,3-d]pyrimidine core, often using coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The compound’s piperazine moiety and heterocyclic core enable nucleophilic aromatic substitution.
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Piperazine Substitution : The piperazine ring can undergo nucleophilic substitution at the nitrogen atom, allowing the introduction of diverse substituents (e.g., alkyl, aryl, or functional groups). This is a common strategy in medicinal chemistry to modulate pharmacokinetic profiles.
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Core Substitution : The thieno[2,3-d]pyrimidine scaffold can undergo halogenation (e.g., chlorination) to create reactive intermediates. For example, treatment with phosphorus oxychloride (POCl₃) under reflux conditions converts hydroxyl or amine groups into chlorinated derivatives, facilitating further amination or alkylation .
Oxidation and Reduction
The compound exhibits reactivity under oxidative and reductive conditions, enabling structural modifications.
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Oxidation :
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Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can oxidize sulfur-containing moieties (e.g., thiophene rings) to sulfoxides or sulfones, altering electronic properties.
-
-
Reduction :
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Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups (e.g., ketones) to alcohols or amines, depending on substituents.
-
| Reaction Type | Reagent | Conditions | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄ or H₂O₂ | Acidic or aqueous medium | Sulfoxide/sulfone derivatives |
| Reduction | NaBH₄ or LiAlH₄ | Ethanol or THF | Alcoholic or amine derivatives |
Cyclization and Ring-Forming Reactions
The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form fused heterocycles.
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Intramolecular Cyclization :
-
Enaminone Heteroannulation :
Biological Target Interactions
While not a direct chemical reaction, the compound’s ability to interact with biological targets (e.g., kinases) is influenced by its structural features. For example:
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Hydrogen Bonding : The piperazine nitrogen and carbonyl groups may engage in hydrogen bonds with enzyme active sites, enhancing binding affinity .
-
Substitution Effects : Modifications to the phenyl or dichlorobenzyl groups can alter solubility and target selectivity.
Key Research Findings
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Thermal Stability : Thieno[2,3-d]pyrimidine derivatives often exhibit high thermal stability due to the rigid, aromatic core.
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Pharmacokinetic Optimization : Substitution at the piperazine ring enhances solubility and bioavailability, a critical factor in drug development .
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Bioisosteric Replacement : The pyrimidine core can replace purine-like structures in enzymes, enabling kinase inhibition .
Scientific Research Applications
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its pharmacological profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidine Derivatives with Substituent Variations
(a) 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- Molecular Formula : C23H20Cl2N4S.
- Key Differences : Methyl group at position 6 and phenyl at position 5 (vs. phenyl at position 6 in the target compound).
(b) 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Molecular Formula : C23H19Cl2FN4S.
- Key Differences : Fluorophenyl at position 5 and methyl at position 5.
- Impact: Fluorine’s electron-withdrawing nature may increase metabolic stability compared to non-halogenated analogs. The methyl group here mirrors compound (a), suggesting a focus on optimizing substituent effects .
(c) 4-(4-Nitrophenoxy)-6-phenylthieno[2,3-d]pyrimidine
- Key Differences: Nitrophenoxy group replaces the piperazine moiety.
Heterocyclic Core Variations
(a) Thieno[3,2-d]pyrimidine Derivatives
- Example: 2-Chloro-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine.
- Key Differences: Thieno[3,2-d]pyrimidine core (vs. 2,3-d isomer) and morpholino substituent.
- Impact: The core isomerism affects π-π stacking and hydrogen bonding, while morpholino groups enhance solubility. Such derivatives are often explored in kinase inhibition .
(b) Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Example : 2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
- Key Differences: Pyrido[1,2-a]pyrimidinone core with ethylpiperazine.
Key Research Findings
Substituent Effects : Fluorine or chlorine at aromatic positions enhances metabolic stability and receptor affinity, as seen in 4-fluorophenyl and 3,4-dichlorophenyl analogs .
Core Flexibility: Thieno[2,3-d]pyrimidine derivatives exhibit greater planarity compared to pyrido[1,2-a]pyrimidinones, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .
Synthetic Challenges: Piperazine-containing thienopyrimidines require careful optimization to balance steric bulk and solubility, often achieved via methyl or morpholino groups .
Biological Activity
The compound 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H18Cl2N4S
- Molecular Weight : 397.34 g/mol
This compound features a thieno[2,3-d]pyrimidine core substituted with a piperazine moiety and a dichlorophenyl group, which contributes to its pharmacological properties.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to target the epidermal growth factor receptor (EGFR) and other tyrosine kinases involved in tumor proliferation and survival.
Table 1: Summary of Anticancer Activity
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound A | EGFR | Inhibitory | |
| Compound B | HER2 | Inhibitory | |
| This compound | Unknown | Potentially inhibitory |
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies show that these compounds can exhibit antibacterial and antifungal activities against various strains.
Table 2: Antimicrobial Efficacy
| Compound | Microorganism | Activity Level | Reference |
|---|---|---|---|
| Compound C | E. coli | Moderate | |
| Compound D | P. aeruginosa | Moderate | |
| This compound | Various strains | Under investigation |
Neuropharmacological Effects
There is emerging evidence suggesting that thienopyrimidine derivatives may interact with neurotransmitter systems. Specifically, the piperazine component may confer activity at serotonin and dopamine receptors.
Table 3: Neuropharmacological Targets
Study on Anticancer Efficacy
A recent study investigated the effects of a thienopyrimidine derivative on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells, attributed to the compound's ability to induce apoptosis.
Study on Antimicrobial Properties
Another study focused on the antimicrobial activity of thienopyrimidine compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited enhanced efficacy compared to traditional antibiotics.
Q & A
Basic: What are the established synthetic routes for 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine, and how can purity be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiophene derivatives with pyrimidine precursors. For example, substituted thieno[2,3-d]pyrimidines are synthesized via cyclization of 2-aminothiophene-3-carboxamides with aldehydes or ketones under acidic conditions . Purity validation requires chromatographic techniques (HPLC, TLC) and spectroscopic characterization (1H/13C NMR, HRMS). Key impurities, such as unreacted intermediates or positional isomers, should be identified using comparative retention times and fragmentation patterns in mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Methodological Answer:
Statistical experimental design (e.g., factorial or response surface methodology) is critical. Variables like temperature, solvent polarity, and catalyst loading should be systematically varied. For example, a central composite design (CCD) can model interactions between reaction time and molar ratios, while ANOVA identifies significant factors. Computational tools (e.g., DFT calculations) may predict regioselectivity in piperazine substitution to minimize byproducts . Pilot-scale experiments under inert atmospheres (N2/Ar) often enhance reproducibility .
Basic: What spectroscopic and analytical techniques are most effective for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). NOESY can confirm spatial proximity of substituents.
- X-ray crystallography : Resolves ambiguity in piperazine ring conformation and thieno-pyrimidine planarity.
- HRMS : Validates molecular ion ([M+H]+) and isotopic patterns (e.g., Cl2 isotopes at m/z 35/37) .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in IC50 values or receptor affinity may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Meta-analysis of raw data (e.g., dose-response curves) and standardization using reference inhibitors (e.g., staurosporine for kinase assays) are essential. Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) validate target engagement. Cross-referencing with structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) clarifies structure-activity relationships (SAR) .
Basic: What are the known biological targets and mechanisms of action for this compound?
Methodological Answer:
The compound’s piperazine-thienopyrimidine scaffold suggests kinase inhibition (e.g., tyrosine kinases) due to structural similarity to ATP-competitive inhibitors. In vitro screens against kinase panels (e.g., EGFR, VEGFR) are recommended. Mechanistic studies should include competitive binding assays with ATP and western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT) .
Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity for specific receptors?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding poses in kinase ATP pockets. Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl) on binding affinity. Pharmacophore models prioritize derivatives with optimal steric and electronic properties. MD simulations (>100 ns) assess conformational stability of the ligand-receptor complex .
Basic: What stability studies are required to ensure compound integrity during storage and experimentation?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products (e.g., hydrolysis of the piperazine ring).
- Long-term stability : Monitor purity via HPLC at intervals (0, 3, 6 months) under recommended storage conditions (2–8°C, desiccated). LC-MS identifies oxidative byproducts (e.g., sulfoxide formation in thieno rings) .
Advanced: How can researchers design derivatives to improve pharmacokinetic properties while retaining activity?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., -OH, -SO2NH2) to reduce lipophilicity while maintaining membrane permeability (target LogP 2–4).
- Metabolic stability : Replace labile moieties (e.g., ester groups) with bioisosteres (e.g., amides). CYP450 inhibition assays (e.g., CYP3A4) guide structural modifications.
- In silico ADMET : Tools like SwissADME predict bioavailability, BBB penetration, and hERG liability. Prioritize derivatives with high synthetic accessibility scores (SAscore ≤ 4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
